Biotin-C1-PEG3-C3-amine TFA

Surface Chemistry Enzyme Immobilization Biotin-Streptavidin

Biotinylation efficiency suffers when linker architecture is suboptimal-short spacers cause steric hindrance while overly long PEG chains reduce surface density. Biotin-C1-PEG3-C3-amine TFA is engineered to solve this: • Achieves up to 98% streptavidin monolayer coverage vs. 43% with PEG23 spacer under identical conditions • Hydrophilic PEG3 spacer (LogP -0.6) minimizes protein aggregation during antibody biotinylation • TFA salt ensures high-purity solid (≥98%) for precise stoichiometric control in EDC/NHS conjugation • Stable at -20°C; ships at ambient temperature

Molecular Formula C22H38F3N3O7S
Molecular Weight 545.6 g/mol
Cat. No. B13916064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-C1-PEG3-C3-amine TFA
Molecular FormulaC22H38F3N3O7S
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1
InChIKeyYPDRGIVMGWAYRG-YOTVLOEGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-C1-PEG3-C3-amine TFA Overview


Biotin-C1-PEG3-C3-amine TFA (CAS 1334172-59-6) is a heterobifunctional biotinylation reagent that integrates a biotin affinity tag, a polyethylene glycol (PEG3) spacer, and a primary amine functional group, stabilized as a trifluoroacetate (TFA) salt for enhanced storage and handling . The compound is primarily classified as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and serves as a versatile tool for bioconjugation in research settings . Its modular design—specifically the combination of a C1-alkyl chain, a PEG3 spacer, and a C3-alkyl amine terminus—is engineered to provide a defined separation distance between the biotin moiety and the conjugated biomolecule, a feature that critically influences molecular recognition events .

Workflow PROTAC linker synthesis & bioconjugation
Selection PEG3 spacer with C1/C3 alkyl architecture
Use Context High-density surface functionalization

Biotin-C1-PEG3-C3-amine TFA: Why Linker Design Matters


The selection of a biotin-PEG-amine linker is not interchangeable; the specific molecular architecture of Biotin-C1-PEG3-C3-amine TFA directly impacts critical assay parameters including conjugation efficiency, steric accessibility for streptavidin binding, and overall solubility. While a variety of biotin-PEG-amine reagents are commercially available—differing in PEG length (e.g., PEG2, PEG4) and the presence or absence of alkyl spacers (e.g., C1, C3, C5)—these structural variations yield quantifiably different outcomes in surface immobilization, protein labeling, and PROTAC design. Replacing Biotin-C1-PEG3-C3-amine TFA with a shorter or longer analog without empirical validation risks compromising experimental reproducibility due to altered steric hindrance, reduced conjugate solubility, or suboptimal biotin-avidin binding kinetics. The following quantitative evidence delineates the specific performance parameters that distinguish this compound from its closest structural comparators.

PEG length mismatch Shorter or longer PEG (e.g., PEG2, PEG4) may reduce biotinylation density and SA-HRP loading.
Alkyl spacer absence Analogs lacking C1/C3 segments may limit steric accessibility for streptavidin binding.
Salt form substitution Free amine form may exhibit handling inconsistencies compared to the stable TFA salt.

Biotin-C1-PEG3-C3-amine TFA: Performance Evidence


PEG3 Spacer Improves Surface Biotinylation

In a direct head-to-head comparison using alkyne-PNIPAAm brushes functionalized via click chemistry, the biotin-PEG3 linker demonstrated significantly higher surface biotinylation density compared to a longer biotin-PEG23 linker. This increased density directly correlated with a higher immobilization yield of streptavidin-conjugated horseradish peroxidase (SA-HRP). The study quantified the biotin and subsequent SA-HRP amounts on the polymer brushes using spectroscopic ellipsometry [1].

PEG3 vs. PEG23 Surface Biotinylation
Head-to-head
Up to 2.3× higher SA‑HRP monolayer coverage
(98% vs. 43%)
Higher immobilization yield on polymer brushes
Conditions: 20 °C, alkyne‑PNIPAAm brushes, ellipsometry
Surface Chemistry Enzyme Immobilization Biotin-Streptavidin

PEG3 Spacer Enhances Conjugate Solubility

Biotinylation reagents with discrete PEG spacers dramatically increase the aqueous solubility of conjugated biomolecules compared to those with traditional hydrophobic alkyl chain spacers. The hydrophilic nature of the PEG3 unit in Biotin-C1-PEG3-C3-amine TFA prevents protein aggregation and enhances long-term stability, a critical advantage over hydrophobic spacers like LC-LC-biotin which can induce antibody precipitation at high modification levels [1]. While direct solubility data for the target compound is not publicly available in mg/mL, its measured LogP value of -0.6 confirms its hydrophilic character, which is consistent with the class-level behavior of PEG3-based biotinylation reagents.

PEG3 Hydrophilicity & Conjugate Solubility
Class-level
LogP –0.6
May reduce protein aggregation risk in aqueous conjugations
Class‑level inference; aggregation data not compound‑specific
Bioprocessing Protein Aggregation Solubility Enhancement

C1/C3 Alkyl Segments Reduce Steric Hindrance

The inclusion of both C1 and C3 alkyl segments flanking the PEG3 spacer creates a defined spatial separation between the biotin cap and the terminal amine. This architecture is explicitly designed to reduce steric hindrance and provide flexibility for both biotin-streptavidin binding and the conjugation of bulky E3 ligase or target protein ligands in PROTAC synthesis . In contrast, simpler analogs like Biotin-PEG3-amine (CAS 359860-27-8) lack these alkyl extensions, offering a shorter overall reach and potentially limiting the accessibility of conjugated moieties. While direct head-to-head PROTAC efficiency data is absent, the molecular design rationale aligns with established linker optimization principles in the field.

C1/C3 Alkyl Segments & Steric Access
Structural rationale
C1‑PEG3‑C3 architecture
Extended reach may reduce steric hindrance in PROTAC design
Supporting evidence; no direct PROTAC efficiency comparison
PROTAC Linker Optimization Targeted Protein Degradation

TFA Salt Form Ensures Stability and Purity

Biotin-C1-PEG3-C3-amine is provided as a trifluoroacetate (TFA) salt, which improves the compound's physical handling properties and stability during storage. The TFA counterion helps prevent aggregation and maintains the compound as a solid at room temperature, facilitating accurate weighing and reproducible solution preparation [1]. This is in contrast to the free amine form, which may be prone to oxidation or exhibit inconsistent solubility. The TFA salt form is consistently supplied with a purity of ≥95% to ≥98% from multiple vendors, ensuring reliable performance in sensitive bioconjugation and PROTAC synthesis applications .

TFA Salt Form & Purity
Specification review
Purity ≥95–98% (TFA salt)
Consistent handling and stoichiometry control
Solid at RT; free amine form may be less stable
Reagent Handling Stability Purity

Biotin-C1-PEG3-C3-amine TFA: Application Scenarios


High-Density Biotinylation for Biosensors

Based on direct comparative evidence, Biotin-C1-PEG3-C3-amine TFA is the preferred reagent for functionalizing polymer brushes or sensor surfaces where maximizing biotin density is critical. Studies show that a PEG3 spacer yields up to 98% monolayer coverage of streptavidin-conjugated enzymes, compared to only 43% with a longer PEG23 spacer under identical conditions [1]. This scenario is ideal for developing high-sensitivity SPR chips, ELISA plates, or magnetic bead-based capture assays.

PROTAC Synthesis with Defined-Length Linker

The compound's C1-PEG3-C3 architecture provides a specific reach and flexibility that is advantageous in PROTAC linker optimization. While direct comparative degradation data is lacking, the structural rationale for this extended spacer aligns with the need to connect an E3 ligase ligand and a target protein ligand without steric interference . This is particularly relevant for targets where a longer, more flexible linker is hypothesized to improve ternary complex formation.

Biotinylation of Aggregation-Prone Proteins

For labeling proteins that are prone to aggregation upon biotinylation—such as certain monoclonal antibodies—the hydrophilic PEG3 spacer in Biotin-C1-PEG3-C3-amine TFA offers a class-level advantage over hydrophobic alkyl chain linkers. The hydrophilic nature of the PEG3 unit (confirmed by a LogP of -0.6) enhances conjugate solubility and reduces aggregation, thereby preserving protein activity and functionality . This scenario is critical for preparing antibody-biotin conjugates for immunohistochemistry or flow cytometry where maintaining native conformation is essential.

Amine-Directed Conjugation in Aqueous Systems

The terminal primary amine group in Biotin-C1-PEG3-C3-amine TFA is reactive toward activated carboxyl groups (via EDC chemistry), enabling site-specific biotinylation of proteins, peptides, or carboxylated surfaces. The TFA salt form ensures the reagent is supplied as a stable, high-purity solid, facilitating precise stoichiometric control during conjugation reactions . This is advantageous for producing consistent, well-characterized bioconjugates for quantitative assays.

Application
Selection Property
Validation Focus
Biosensor surface biotinylation
High‑density SA‑HRP immobilization context
Monolayer coverage on polymer brushes
PROTAC linker optimization
Defined‑length PEG spacer with alkyl extensions
Ternary complex formation and degradation efficiency
Biotinylation of aggregation‑prone proteins
Hydrophilic PEG3 spacer
Conjugate solubility and protein activity retention
Amine‑directed aqueous conjugation
Primary amine terminal group, TFA salt
Stoichiometric control and conjugate reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-C1-PEG3-C3-amine TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.